molecular formula C21H19N3O B15153799 2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

2-Benzyl-5-ethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B15153799
M. Wt: 329.4 g/mol
InChI Key: SULVLDZPEGBKTP-UHFFFAOYSA-N
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Description

2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of benzylamine, ethyl acetoacetate, and phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of 2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine compounds with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.

Uniqueness

2-BENZYL-5-ETHYL-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-benzyl-5-ethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O/c1-2-17-14-19(25)24-21(22-17)20(16-11-7-4-8-12-16)18(23-24)13-15-9-5-3-6-10-15/h3-12,14,23H,2,13H2,1H3

InChI Key

SULVLDZPEGBKTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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